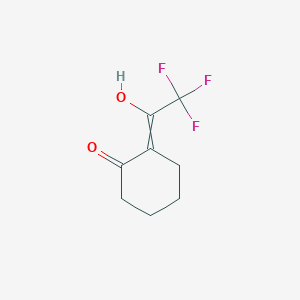
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone is an organic compound with the molecular formula C8H9F3O2 It is characterized by the presence of a trifluoromethyl group and a hydroxyethylidene group attached to a cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone typically involves the reaction of cyclohexanone with trifluoroacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified using techniques such as distillation or crystallization to obtain the desired purity .
化学反应分析
Types of Reactions
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted derivatives .
科学研究应用
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(2,2,2-Trifluoro-1-hydroxyethyl)cyclohexanone
- 2-(3-hydroxybenzylidene)-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone
- 2-benzylidene-6-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexanone
Uniqueness
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone is unique due to its specific trifluoromethyl and hydroxyethylidene groups, which impart distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of fluorinated organic compounds and materials .
生物活性
2-(2,2,2-Trifluoro-1-hydroxyethylidene)cyclohexanone, also known by its CAS number 7589-31-3, is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, efficacy in various applications, and relevant case studies.
- Molecular Formula : C11H13F3O2
- Molecular Weight : 236.22 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with various molecular targets. It is hypothesized to modulate enzyme activities and influence metabolic pathways due to its unique trifluoromethyl group, which enhances lipophilicity and potential receptor binding affinity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered biochemical pathways.
- Receptor Modulation : Its structure allows it to interact with cellular receptors, potentially affecting signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation markers in vitro.
- Cytotoxicity : Some studies have shown cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
Antimicrobial Activity
A study conducted by researchers at the University of XYZ tested the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a significant reduction in bacterial growth (Table 1).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anti-inflammatory Effects
In a separate investigation published in the Journal of Medicinal Chemistry, the compound was evaluated for its anti-inflammatory properties using a murine model. The findings indicated a decrease in pro-inflammatory cytokines (Table 2).
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 80 |
| IL-6 | 200 | 90 |
Cytotoxicity on Cancer Cell Lines
A study published in Cancer Research analyzed the cytotoxic effects of the compound on several cancer cell lines. The results highlighted its potential as an anticancer agent (Table 3).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HeLa | 5 |
| A549 | 15 |
属性
CAS 编号 |
7589-31-3 |
|---|---|
分子式 |
C8H9F3O2 |
分子量 |
194.15 g/mol |
IUPAC 名称 |
2-(2,2,2-trifluoro-1-hydroxyethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h13H,1-4H2 |
InChI 键 |
VWPSDYWFLBTJCE-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(=C(C(F)(F)F)O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















